![molecular formula C10H10N2O3S B055978 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid CAS No. 118376-67-3](/img/structure/B55978.png)
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid, also known as MOTPPA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been shown to inhibit the activity of HMG-CoA reductase, an enzyme that is involved in the biosynthesis of cholesterol. It has also been shown to activate certain receptors in the brain, such as the GABA-A receptor.
Biochemical and Physiological Effects:
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been found to have several biochemical and physiological effects in the body. For example, it has been shown to decrease the levels of cholesterol and triglycerides in the blood, which could be beneficial for individuals with hypercholesterolemia. It has also been shown to induce apoptosis in cancer cells, which could be used as a potential treatment for cancer. In addition, it has been shown to have anxiolytic and sedative effects in animal models, which could be useful for the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined structure, which makes it easy to study using various analytical techniques. However, one limitation of using 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid. One direction is to further investigate its potential as a tool for studying the function of certain receptors in the brain. Another direction is to explore its potential as a treatment for hypercholesterolemia and other metabolic disorders. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects and limitations of its use.
Méthodes De Synthèse
The synthesis of 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid involves the reaction of 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylic acid with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid.
Applications De Recherche Scientifique
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been studied for its potential applications in various fields such as drug discovery, cancer research, and neuroscience. In drug discovery, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol, which could lead to the development of new drugs for the treatment of hypercholesterolemia. In cancer research, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been shown to induce apoptosis (cell death) in cancer cells, which could be used as a potential treatment for cancer. In neuroscience, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been studied for its potential as a tool for studying the function of certain receptors in the brain.
Propriétés
Numéro CAS |
118376-67-3 |
|---|---|
Nom du produit |
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Formule moléculaire |
C10H10N2O3S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O3S/c1-5-3-7-8(16-5)11-4-12(9(7)13)6(2)10(14)15/h3-4,6H,1-2H3,(H,14,15) |
Clé InChI |
XNFPNBVCBMQSLT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)O |
SMILES canonique |
CC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)O |
Synonymes |
Thieno[2,3-d]pyrimidine-3(4H)-acetic acid, -alpha-,6-dimethyl-4-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

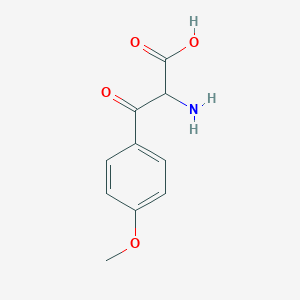
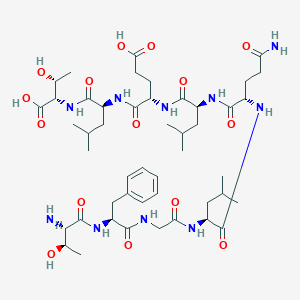
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

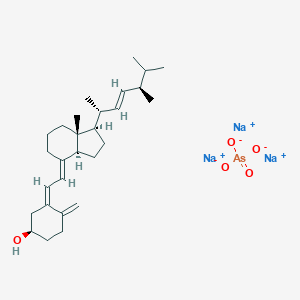
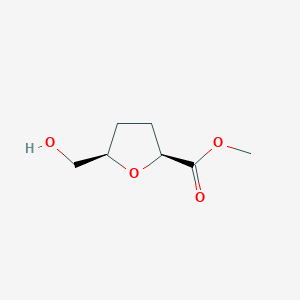
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
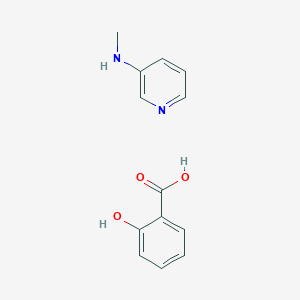
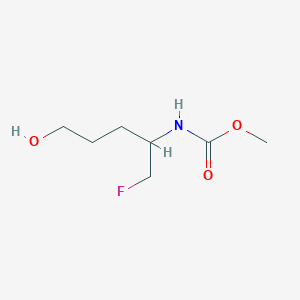
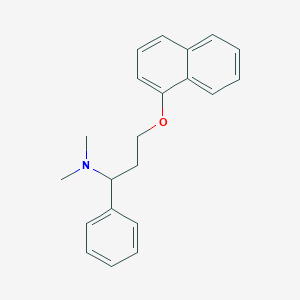
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)